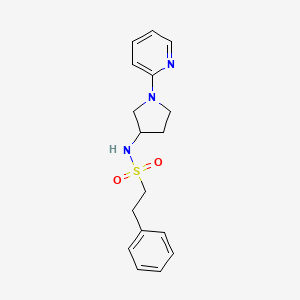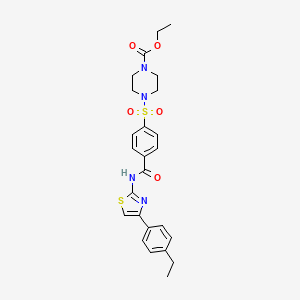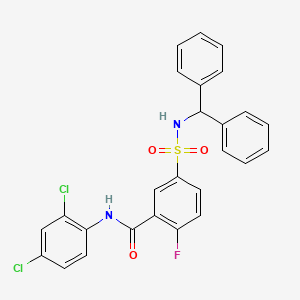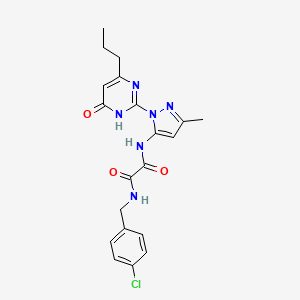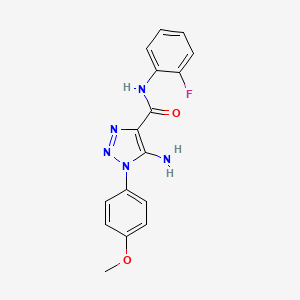
5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an amine group (-NH2), a carboxamide group (-CONH2), a triazole ring, and aromatic rings with fluorine and methoxy (-OCH3) substituents.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, it likely involves several steps, including the formation of the triazole ring, the introduction of the amine and carboxamide groups, and the attachment of the fluorophenyl and methoxyphenyl groups.Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the aromatic rings and the triazole ring. The electron-withdrawing fluorine atom and the electron-donating methoxy group could have interesting effects on the electronic structure of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. However, the amine and carboxamide groups are both reactive and could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the amine and carboxamide could make this compound somewhat soluble in water, while the aromatic rings might make it soluble in organic solvents.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on similar triazole compounds has demonstrated advanced synthetic methodologies that are catalyst- and solvent-free, utilizing microwave-assisted processes for efficient synthesis. For example, studies have explored the regioselective synthesis of triazole derivatives through processes like the microwave-assisted Fries rearrangement. These methods are significant for the development of novel compounds with potential biological activities (Moreno-Fuquen et al., 2019). Additionally, crystal structure analysis and theoretical studies, such as density functional theory (DFT) calculations, provide insights into the molecular conformations and intermolecular interactions of these compounds, laying the groundwork for understanding their reactivity and potential applications in drug design (Saleem et al., 2018).
Biological Activities
The triazole core structure is recognized for its broad spectrum of applications in medicinal chemistry, particularly due to its auspicious biological profile. Various derivatives of triazole compounds have been synthesized and evaluated for their biological activities, including antimicrobial, antitumour, and anti-inflammatory properties. For instance, certain triazole derivatives have been found to possess moderate enzyme inhibition potential, which could be valuable in the design and development of new therapeutic agents for diseases like Alzheimer's and diabetes (Pokhodylo et al., 2021).
Antimicrobial and Anticancer Properties
Novel 1,2,4-triazole derivatives have been investigated for their antimicrobial activities against various pathogens, demonstrating the potential of triazole compounds in developing new antimicrobial agents. Some compounds have shown significant inhibition against bacterial growth, highlighting their potential in addressing antibiotic resistance (Nagaraj et al., 2018). Moreover, triazole derivatives have also been explored for their anticancer activities, with some showing inhibitory effects on cancer cell proliferation. These findings suggest the importance of triazole compounds in the ongoing search for new anticancer therapies (Hao et al., 2017).
Safety And Hazards
Without specific information, it’s hard to say what the safety hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of initial studies. It could potentially be investigated for use in a variety of fields, including medicinal chemistry, materials science, or chemical synthesis.
Eigenschaften
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-11-8-6-10(7-9-11)22-15(18)14(20-21-22)16(23)19-13-5-3-2-4-12(13)17/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZSYVKEPYOYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)
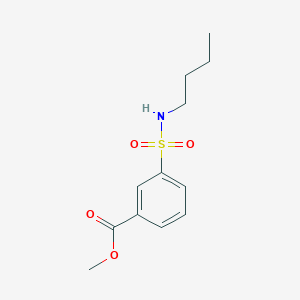
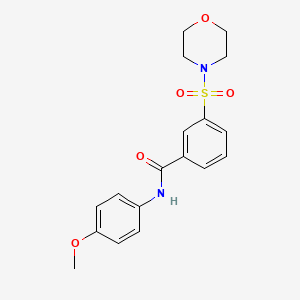
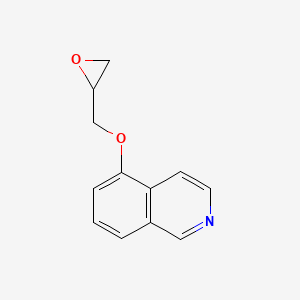
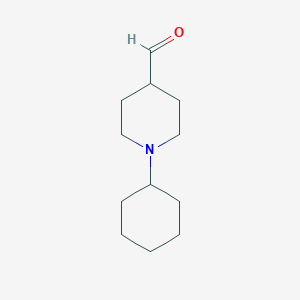
![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)
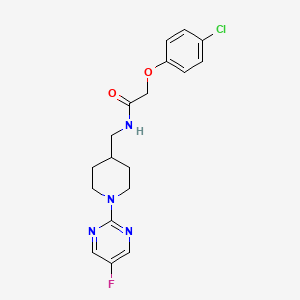
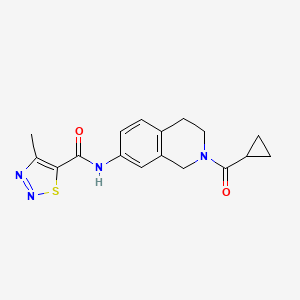
![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)
